7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one
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Overview
Description
7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Mechanism of Action
Target of Action
The compound “7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Mode of Action
Many synthetic coumarins with a type of pharmacophoric groups at c-3, c-4, and c-7 positions have been intensively screened for different biological properties .
Biochemical Pathways
Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
Coumarins, the parent compounds, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Cellular Effects
Some coumarin derivatives have shown significant inhibitory activity against the growth of tested bacterial strains .
Molecular Mechanism
Coumarins are known to exhibit their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one typically involves the reaction of 7-methoxy-4-chloromethyl-2H-chromen-2-one with 2-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group in the chromenone structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and as a component in photoinitiators for polymerization processes.
Comparison with Similar Compounds
7-amino-4-methylcoumarin: Known for its use as a fluorescent probe in enzyme assays.
4-methylumbelliferone: Used in the study of hyaluronan synthesis and as a fluorescent marker.
Coumarin 120: Employed in various fluorescence-based applications.
Uniqueness: 7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
7-methoxy-4-[(2-methylanilino)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-5-3-4-6-16(12)19-11-13-9-18(20)22-17-10-14(21-2)7-8-15(13)17/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVHPLKTLLABGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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